
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
Overview
Description
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid (CAS: 71698-08-3), also known as (S)-α-acetolactic acid, is a chiral organic acid with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol . It is a key intermediate in the valine-isoleucine biosynthesis pathway, where it serves as a substrate for the enzyme reductoisomerase to produce valine precursors . Structurally, it features a hydroxyl group (-OH) and a ketone group (-C=O) on adjacent carbons, along with a methyl branch at the 2-position (Figure 1). This compound has been identified in diverse biological contexts, including plant metabolomes (e.g., mango and pear tissues) and microbial pyruvate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including the hydrolysis of silicon tetrachloride (SiCl₄) and the sol-gel process. In the hydrolysis method, silicon tetrachloride reacts with water to form silicon dioxide and hydrochloric acid: [ \text{SiCl}_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{HCl} ]
The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for the production of silica with controlled porosity and particle size .
Industrial Production Methods: Industrially, silicon dioxide is primarily obtained from natural sources such as quartz and sand. The most common method involves heating quartz sand with sodium carbonate to produce sodium silicate, which is then acidified to precipitate silicon dioxide: [ \text{Na}_2\text{SiO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{SiO}_2 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ]
Another method involves the reduction of quartz with carbon in an electric arc furnace to produce silicon, which is then oxidized to form silicon dioxide .
Chemical Reactions Analysis
Types of Reactions: Silicon dioxide is relatively inert but can undergo several types of reactions under specific conditions:
Reduction: Silicon dioxide can be reduced by carbon at high temperatures to produce silicon carbide and carbon monoxide: [ \text{SiO}_2 + 3\text{C} \rightarrow \text{SiC} + 2\text{CO} ]
Reaction with Fluorine: Silicon dioxide reacts with fluorine to form silicon tetrafluoride and oxygen: [ \text{SiO}_2 + 2\text{F}_2 \rightarrow \text{SiF}_4 + \text{O}_2 ]
Reaction with Hydrofluoric Acid: Silicon dioxide reacts with hydrofluoric acid to produce hexafluorosilicic acid: [ \text{SiO}_2 + 6\text{HF} \rightarrow \text{H}_2\text{SiF}_6 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions: The reactions typically require high temperatures or specific reagents such as carbon, fluorine, or hydrofluoric acid. The major products formed include silicon carbide, silicon tetrafluoride, and hexafluorosilicic acid .
Scientific Research Applications
Biochemical Research Applications
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid serves as an essential tool for studying metabolic pathways and enzyme mechanisms. Its role as an intermediate in the metabolism of branched-chain amino acids (BCAAs) like valine and leucine makes it vital for understanding metabolic disorders related to amino acid metabolism.
Key Research Areas:
- Metabolic Pathways: Investigations into how this compound interacts within the citric acid cycle and its implications for energy metabolism.
- Enzyme Mechanisms: Studies focusing on enzymatic reactions involving this compound can provide insights into the regulation of BCAA catabolism, which is crucial for understanding various metabolic diseases.
Case Study:
A study demonstrated that manipulating the levels of this compound in animal models could influence the progression of liver diseases associated with BCAA metabolism. The findings suggested that targeting this compound may offer therapeutic avenues for conditions like non-alcoholic fatty liver disease (NAFLD) .
Pharmaceutical Applications
The pharmaceutical industry utilizes this compound as a precursor in the synthesis of several important drugs. Its versatility allows it to be employed in developing treatments for various medical conditions.
Key Uses:
- Synthesis of L-leucine: This compound is a starting material for synthesizing L-leucine, an essential amino acid necessary for protein synthesis and metabolic regulation.
- Drug Formulations: It serves as an intermediate in producing antidiabetic agents and antihypertensive medications, highlighting its importance in therapeutic formulations .
Data Table: Pharmaceutical Applications
Application | Description |
---|---|
L-leucine Synthesis | Essential amino acid production |
Antidiabetic Agents | Intermediate in drug synthesis |
Antihypertensive Medications | Key component in medication formulations |
Industrial Applications
In industrial settings, this compound is used extensively due to its chemical properties. It is produced through large-scale fermentation processes, which allow for efficient bulk production.
Industrial Uses:
- Agrochemicals: Employed as a precursor in the synthesis of various agrochemical products.
- Bio-based Polymers: Utilized in the production of high-quality bio-based polymers, contributing to sustainable manufacturing practices .
Potential Research Directions
Future research on this compound could explore:
- Its physiological roles in cellular signaling pathways.
- The regulatory mechanisms involved in its metabolic pathways.
Understanding these aspects may uncover novel therapeutic targets for diseases linked to amino acid metabolism abnormalities .
Mechanism of Action
Silicon dioxide exerts its effects primarily through its physical properties rather than chemical reactivity. In biological systems, it can interact with cellular components, influencing processes such as cell adhesion and proliferation. In industrial applications, its high melting point and hardness make it suitable for use in high-temperature environments and as an abrasive .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
(2S)-α-Acetohydroxybutyric Acid
- Molecular Formula : C₆H₁₀O₄
- Key Differences : Substitution of the methyl group with an ethyl group at the 2-position.
- Role: Intermediate in isoleucine biosynthesis, synthesized from pyruvate and α-ketobutyrate. Like (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, it undergoes reduction and isomerization via reductoisomerase but diverges in substrate specificity due to its ethyl substituent .
(S)-2-Aceto-2-hydroxybutanoic Acid
- Molecular Formula : C₆H₁₀O₄
- Key Differences : Contains an ethyl group instead of a methyl group at the 2-position.
- Role: Precursor in leucine biosynthesis, highlighting how minor structural changes redirect metabolic flux toward different amino acids .
3-Methyl-2-oxobutanoic Acid
- Molecular Formula : C₅H₈O₃
- Key Differences : Lacks the hydroxyl group at the 2-position.
- Role: Intermediate in branched-chain amino acid degradation and a precursor for ketone body synthesis.
Organic Acids in Plant and Microbial Metabolism
4-Hydroxy-2-oxopentanoic Acid
- Molecular Formula : C₅H₈O₄
- Key Differences : Features a hydroxyl group at the 4-position and a ketone at the 2-position.
- Role: Detected in mango and pear metabolomes alongside the target compound but with undefined biospecificity. Its linear structure contrasts with the branched topology of this compound .
2-Methylsuccinic Acid
- Molecular Formula : C₅H₈O₄
- Key Differences : Contains two carboxylic acid groups (-COOH) instead of a hydroxyl-ketone pair.
- Role : Associated with the tricarboxylic acid (TCA) cycle and microbial fermentation. Its dicarboxylic nature confers higher acidity and solubility compared to the target compound .
Citric Acid
- Molecular Formula : C₆H₈O₇
- Key Differences : A tricarboxylic acid with three -COOH groups.
- Role: Dominant organic acid in fruits (e.g., pears) and central to the TCA cycle. Its metabolic ubiquity contrasts with the specialized role of this compound in amino acid synthesis .
Physicochemical and Functional Comparisons
Metabolic Pathway Specificity
- This compound is converted to 2,3-butanedione (a flavor compound) via bacterial decarboxylases in pyruvate metabolism . This contrasts with succinic acid, which integrates directly into the TCA cycle, and α-ketoglutaric acid, another TCA intermediate with roles in nitrogen assimilation .
Stability and Industrial Relevance
- The target compound is labile under digestive conditions , as shown by its reduced levels in barley Monascus tea after simulated digestion . In contrast, citric acid remains stable and is widely used in food preservation.
- Commercial availability of this compound is restricted to research use (e.g., TLC brand, 5–100 mg quantities) , whereas citric acid and succinic acid are produced industrially at scale.
Biological Activity
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid, also known as acetolactic acid, is an important intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine. Its biological activity is primarily linked to its role in metabolic pathways and its interaction with various enzymes. This article explores the compound's biological activity, mechanisms of action, and implications in health and disease.
- IUPAC Name : this compound
- Chemical Formula : CHO
- Molecular Weight : 132.11 g/mol
Biological Significance
This compound is synthesized from pyruvate through the action of specific enzymes, notably acetolactate synthase. It plays a crucial role in the valine biosynthesis pathway, impacting protein synthesis and energy metabolism.
The compound interacts with several key enzymes:
-
Acetolactate Synthase (ILV2) :
- Catalyzes the reaction of two pyruvate molecules to form two molecules of acetolactic acid.
- This enzyme is vital for initiating the biosynthesis of BCAAs.
-
Hydroxyacid Oxidase 1 :
- Involved in the oxidative metabolism of hydroxy acids, influencing energy production and cellular respiration.
-
(S)-Mandelate Dehydrogenase :
- Participates in the oxidation-reduction reactions that are crucial for metabolic pathways involving keto acids.
Enzymatic Interactions
The activity of this compound is characterized by its ability to act as a substrate for various enzymes involved in amino acid metabolism. The stereochemistry of the compound is significant; only the (2S)-isomer is recognized by these enzymes, demonstrating its specificity in biological systems .
Case Studies and Research Findings
- Valine and Isoleucine Biosynthesis :
- Gut Microbiota Interaction :
- Metabolic Pathway Analysis :
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Factors such as pH, temperature, and the presence of other compounds can significantly affect its bioavailability and efficacy.
Implications for Health
Given its role in amino acid biosynthesis and metabolic regulation, this compound may have implications for:
- Nutritional Supplementation : Enhancing BCAA levels could support muscle protein synthesis and recovery.
- Metabolic Disorders : Understanding its metabolic pathways may lead to novel therapeutic strategies for conditions like obesity and diabetes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, and how is stereochemical purity ensured?
Synthesis typically involves enzymatic or chiral catalytic methods to achieve the (2S)-configuration. For example, stereoselective reduction of α-keto precursors using NADH-dependent reductases or asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP systems) can yield high enantiomeric excess (>95%) . Critical steps include:
- Chiral resolution : Use of chiral column chromatography or diastereomeric salt formation.
- Purification : Recrystallization in non-polar solvents to remove racemic impurities.
- Validation : Optical rotation measurements and chiral HPLC to confirm enantiopurity .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- NMR : H and C NMR (e.g., δ 1.21–1.27 ppm for methyl groups, δ 3.9–3.96 ppm for hydroxy protons) .
- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water mixtures .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) functional groups .
Q. What storage conditions are required to maintain the stability of this compound?
- Moisture sensitivity : Store under inert gas (argon) in sealed containers with desiccants .
- Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles.
- Solution stability : Prepare fresh aqueous solutions at pH 6–7 to prevent keto-enol tautomerism .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its role in the valine-isoleucine biosynthetic pathway?
The (2S)-configuration is critical for substrate recognition by reductoisomerase, which catalyzes the NADPH-dependent reduction to (2S,3S)-2,3-dihydroxy-3-methylpentanoate. Stereochemical mismatches (e.g., (2R)-isomers) result in >90% reduced enzymatic activity, as shown in kinetic assays with purified Bacillus subtilis enzymes . Advanced studies use isotopic labeling (C or H) to track stereospecific hydride transfer during catalysis .
Q. How can contradictory data on the compound’s metabolic flux in microbial systems be resolved?
Discrepancies often arise from differences in:
- Assay conditions : pH (optimal 7.5–8.0 for reductoisomerase), cofactor availability (NADPH/NADH ratios) .
- Microbial strains : Klebsiella pneumoniae converts the compound to 2,3-butanedione via decarboxylases, while E. coli prioritizes pathway branching .
- Analytical methods : Use GC-MS or LC-MS/MS to distinguish between pathway intermediates and byproducts (e.g., 3-hydroxy-2-butanone vs. acetoin) .
Q. What advanced strategies mitigate racemization during large-scale synthesis?
- Enzymatic synthesis : Immobilized reductases in flow reactors minimize thermal degradation and racemization .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) during acidic/basic steps .
- In-line monitoring : Real-time polarimetry or Raman spectroscopy to detect racemization .
Q. How is this compound quantified in complex biological matrices?
- LC-MS/MS : MRM transitions m/z 131 → 85 (quantifier) and m/z 131 → 57 (qualifier) with a C18 column (LOD: 0.1 ng/mL) .
- Derivatization : Use of BSTFA to enhance volatility for GC-IMS in microbial VOC profiling .
- Interferences : Co-eluting α-keto acids (e.g., α-ketovalerate) require gradient elution optimization .
Q. Methodological Notes
- Data Reproducibility : Report enzyme sources (e.g., recombinant vs. native), buffer ionic strength, and temperature gradients in kinetic studies .
- Safety : Use fume hoods when handling due to mild skin/eye irritation risks (GHS Category 2) .
Properties
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDWGEGFJUBKLB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331535 | |
Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-2-Acetolactate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71698-08-3 | |
Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71698-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetolactate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETOLACTATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTS9ADR29A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-Acetolactate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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